
Benzene, methoxy-, monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, methoxy-, monohydrate, also known as methoxybenzene monohydrate, is an organic compound with the molecular formula C7H10O2. It is a derivative of benzene where a methoxy group (-OCH3) is attached to the benzene ring, and it is hydrated with one molecule of water. This compound is commonly used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methoxybenzene monohydrate can be synthesized through the methylation of phenol (hydroxybenzene) using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethyl sulfoxide at elevated temperatures. The general reaction is as follows:
C6H5OH+CH3I→C6H5OCH3+HI
Industrial Production Methods
On an industrial scale, methoxybenzene monohydrate is produced through the Williamson ether synthesis. In this method, sodium phenoxide is reacted with methyl chloride or dimethyl sulfate to produce methoxybenzene, which is then hydrated to form methoxybenzene monohydrate. The reaction conditions involve heating the reactants under reflux in the presence of a suitable solvent.
Analyse Chemischer Reaktionen
Types of Reactions
Methoxybenzene monohydrate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile. Common electrophiles include bromine, chlorine, and nitronium ions.
Oxidation: Methoxybenzene can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form methoxycyclohexane derivatives.
Common Reagents and Conditions
Bromination: Methoxybenzene reacts rapidly with bromine in the presence of a catalyst such as iron(III) bromide to form para-bromomethoxybenzene.
Nitration: Methoxybenzene can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitromethoxybenzene.
Oxidation: Potassium permanganate or chromic acid can be used to oxidize methoxybenzene to form quinones.
Major Products Formed
Para-bromomethoxybenzene: Formed from bromination.
Nitromethoxybenzene: Formed from nitration.
Quinones: Formed from oxidation.
Wissenschaftliche Forschungsanwendungen
Methoxybenzene monohydrate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other aromatic compounds.
Biology: Utilized in the study of enzyme-catalyzed reactions involving aromatic compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Employed in the production of fragrances, flavorings, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of methoxybenzene monohydrate involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the methoxy group activates the benzene ring towards electrophilic attack by donating electron density through resonance and inductive effects. This increases the reactivity of the benzene ring towards electrophiles, leading to the formation of substituted products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol (hydroxybenzene): Similar structure but with a hydroxyl group instead of a methoxy group.
Anisole (methoxybenzene): Similar structure but without the hydration.
Toluene (methylbenzene): Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
Methoxybenzene monohydrate is unique due to the presence of both a methoxy group and a water molecule in its structure. This combination imparts distinct chemical properties and reactivity compared to other benzene derivatives. The hydration can influence the solubility and reactivity of the compound in various chemical reactions.
Eigenschaften
CAS-Nummer |
187404-56-4 |
|---|---|
Molekularformel |
C7H10O2 |
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
anisole;hydrate |
InChI |
InChI=1S/C7H8O.H2O/c1-8-7-5-3-2-4-6-7;/h2-6H,1H3;1H2 |
InChI-Schlüssel |
ACPMBFXZRAOHTI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




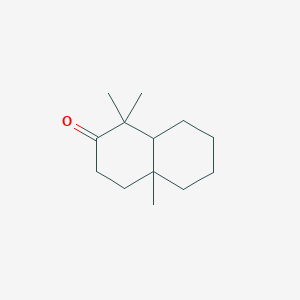

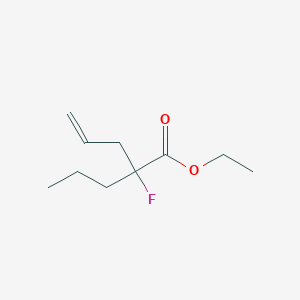
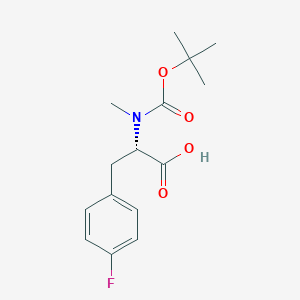

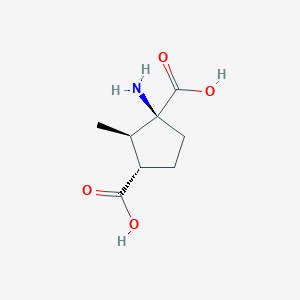
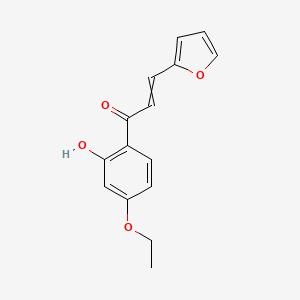
![2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine](/img/structure/B14261867.png)



![2-[2-(4-Iodophenyl)ethoxy]oxane](/img/structure/B14261891.png)
